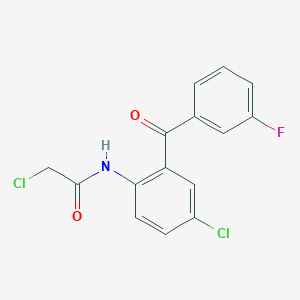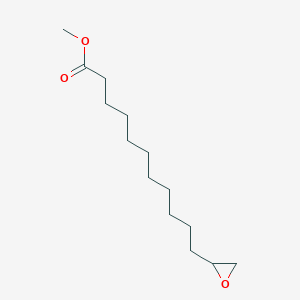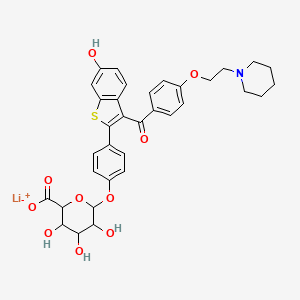
Raloxifene-4'-D-glucuronide lithium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Raloxifene 4’-Glucuronide is a metabolite of Raloxifene, a selective estrogen receptor modulator used primarily for the prevention and treatment of osteoporosis and the prevention of breast cancer in postmenopausal women . Raloxifene undergoes extensive metabolism in the body, resulting in the formation of several glucuronide conjugates, including Raloxifene 4’-Glucuronide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Raloxifene 4’-Glucuronide is primarily synthesized through the process of glucuronidation, where Raloxifene is conjugated with glucuronic acid. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), specifically the isoforms UGT1A1, UGT1A8, and UGT1A10 . The reaction typically occurs in the liver and intestines, where these enzymes are abundantly present .
Industrial Production Methods: Industrial production of Raloxifene 4’-Glucuronide can involve microbial bioconversion processes. For instance, the microorganism Streptomyces sp NRRL 21489 has been used to convert Raloxifene into its glucuronidated forms in a tank fermentation process . This method involves the cultivation of the microorganism in a controlled environment, followed by the extraction and purification of the glucuronidated products using techniques such as UV, LC/MS, and NMR spectroscopy .
Analyse Des Réactions Chimiques
Types of Reactions: Raloxifene 4’-Glucuronide primarily undergoes glucuronidation, a type of conjugation reaction. This reaction involves the addition of glucuronic acid to Raloxifene, facilitated by the enzyme UDP-glucuronosyltransferase .
Common Reagents and Conditions: The primary reagent in the glucuronidation reaction is glucuronic acid, and the reaction is catalyzed by UDP-glucuronosyltransferase enzymes . The reaction conditions typically involve an aqueous environment at physiological pH and temperature, as it occurs naturally in the liver and intestines .
Major Products: The major products of the glucuronidation reaction are Raloxifene 4’-Glucuronide and other glucuronidated forms such as Raloxifene 6-Glucuronide and Raloxifene 6,27-Diglucuronide .
Applications De Recherche Scientifique
Raloxifene 4’-Glucuronide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is studied for its role in the metabolism and pharmacokinetics of Raloxifene, providing insights into the drug’s efficacy and safety . In chemistry, it is used as a reference standard in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of Raloxifene and its metabolites in biological samples . Additionally, the microbial bioconversion process used to produce Raloxifene 4’-Glucuronide is of interest in industrial biotechnology for the production of glucuronidated compounds .
Mécanisme D'action
Raloxifene 4’-Glucuronide exerts its effects primarily through its interaction with estrogen receptors. As a metabolite of Raloxifene, it retains some of the parent compound’s activity, albeit at a significantly reduced potency . Raloxifene acts as an estrogen agonist in bone tissue, promoting bone mineral density, and as an estrogen antagonist in breast and uterine tissues, reducing the risk of cancer . The glucuronidation of Raloxifene to form Raloxifene 4’-Glucuronide is a detoxification process that facilitates the excretion of the drug from the body .
Comparaison Avec Des Composés Similaires
Raloxifene 4’-Glucuronide can be compared with other glucuronidated metabolites of Raloxifene, such as Raloxifene 6-Glucuronide and Raloxifene 6,27-Diglucuronide . These compounds share similar metabolic pathways and functions but differ in their specific sites of glucuronidation and resulting biological activities . Raloxifene 4’-Glucuronide is unique in its specific glucuronidation at the 4’ position, which influences its pharmacokinetic properties and biological activity .
Similar Compounds
- Raloxifene 6-Glucuronide
- Raloxifene 6,27-Diglucuronide
- Raloxifene 27-Glucuronide
Raloxifene 4’-Glucuronide stands out due to its specific site of glucuronidation and its role in the overall metabolism and excretion of Raloxifene .
Propriétés
Formule moléculaire |
C34H34LiNO10S |
|---|---|
Poids moléculaire |
655.7 g/mol |
Nom IUPAC |
lithium;3,4,5-trihydroxy-6-[4-[6-hydroxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C34H35NO10S.Li/c36-21-8-13-24-25(18-21)46-32(20-6-11-23(12-7-20)44-34-30(40)28(38)29(39)31(45-34)33(41)42)26(24)27(37)19-4-9-22(10-5-19)43-17-16-35-14-2-1-3-15-35;/h4-13,18,28-31,34,36,38-40H,1-3,14-17H2,(H,41,42);/q;+1/p-1 |
Clé InChI |
AKGXZWGDHSMZHM-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OC6C(C(C(C(O6)C(=O)[O-])O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



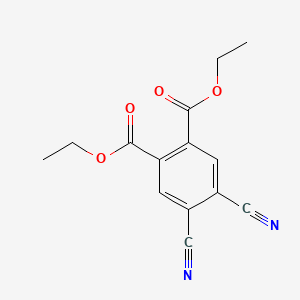
![methyl N-[2-[(3-chlorophenyl)-piperidin-3-ylmethoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B14783870.png)
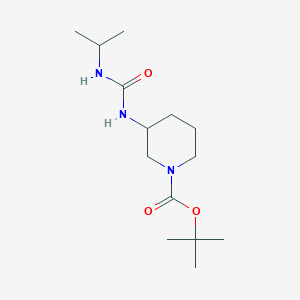
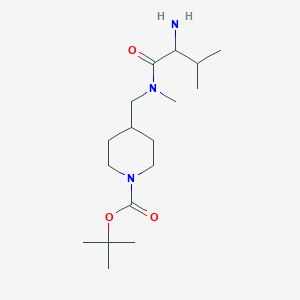
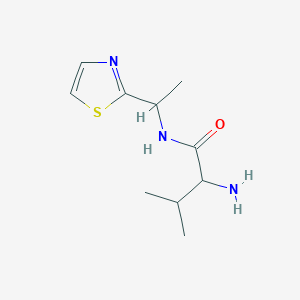
![Methyl 3-[2-[4-(trifluoromethoxy)anilino]-1-(3,3,5-trimethylcyclohexyl)benzimidazol-5-yl]propanoate](/img/structure/B14783894.png)
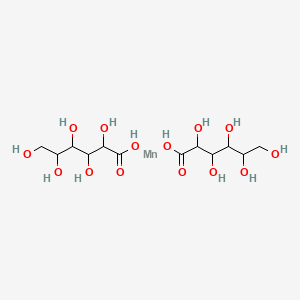
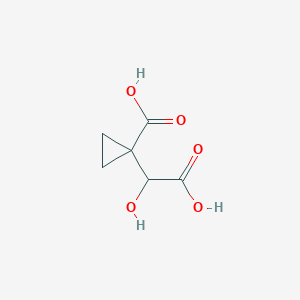
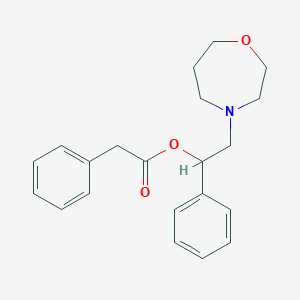
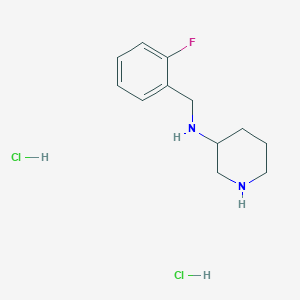
![2-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14783938.png)
